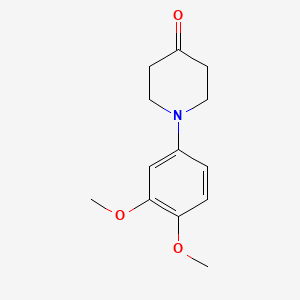

1-(3,4-Dimethoxy-phenyl)-piperidine-4-one

Cat. No. B1647908

M. Wt: 235.28 g/mol

InChI Key: VRXMKFPAUBCYIB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07683079B2

Procedure details

A slurry of 1-benzyl-1-methyl-4-oxo-piperidinium iodide (9270 mg), 3,4-dimethoxy aniline (3900 mg) and anhydrous potassium carbonate (437 mg) in ethanol (90 ml)/water (45 ml) were heated to reflux for 6 hours. Additional potassium carbonate (200 mg) was added and the reaction was heated to 100° C. over night. Water (50 ml) was added to the reaction mixture, which was extracted three times with DCM. The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and the solvent was evaporated in vacuo to leave the crude product as a dark oil. The residue was purified by column chromatography (ethyl acetate/hexanes=1:1) to yield the product as a yellow solid (3700 mg). MS (ESI): 236.1 (MH+).

Identifiers

|

REACTION_CXSMILES

|

[I-].C([N+]1(C)[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1)C1C=CC=CC=1.[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[NH2:22].C(=O)([O-])[O-].[K+].[K+].O>C(O)C.C(=O)([O-])[O-].[K+].[K+]>[CH3:17][O:18][C:19]1[CH:20]=[C:21]([N:22]2[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[CH:23]=[CH:24][C:25]=1[O:26][CH3:27] |f:0.1,3.4.5,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9270 mg

|

|

Type

|

reactant

|

|

Smiles

|

[I-].C(C1=CC=CC=C1)[N+]1(CCC(CC1)=O)C

|

|

Name

|

|

|

Quantity

|

3900 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(N)C=CC1OC

|

|

Name

|

|

|

Quantity

|

437 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 6 hours

|

|

Duration

|

6 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted three times with DCM

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with water and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave the crude product as a dark oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by column chromatography (ethyl acetate/hexanes=1:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C=CC1OC)N1CCC(CC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3700 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 61.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |